molecular formula C10H15N3O4 B1201446 2',3'-Dideoxy-3'-hydroxymethyl cytidine CAS No. 132235-73-5

2',3'-Dideoxy-3'-hydroxymethyl cytidine

Katalognummer B1201446
CAS-Nummer: 132235-73-5
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: WZGBNAXNHRMYLG-ZXFLCMHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BEA-005, also known as 2’,3’-dideoxy-3’-hydroxymethylcytidine, is a small molecule drug initially developed by Medivir AB. It functions as a DNA polymerase inhibitor and a reverse transcriptase inhibitor. This compound has been explored for its potential therapeutic applications in treating immune system diseases, infectious diseases, and urogenital diseases, particularly cytomegalovirus infections and HIV infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BEA-005 involves the modification of cytidine, a nucleoside moleculeThe reaction conditions typically involve the use of protecting groups to selectively modify the desired positions on the cytidine molecule .

Industrial Production Methods

Industrial production of BEA-005 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include purification steps such as crystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

BEA-005 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving BEA-005 include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the nucleoside base .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

BEA-005 exerts its effects by inhibiting DNA polymerase and reverse transcriptase enzymes. These enzymes are crucial for the replication of viral DNA and RNA. By binding to the active site of these enzymes, BEA-005 prevents the incorporation of nucleotides into the growing DNA or RNA chain, thereby halting viral replication. This mechanism makes BEA-005 a potent antiviral agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of BEA-005

BEA-005 is unique due to its specific structural modifications, which enhance its ability to inhibit DNA polymerase and reverse transcriptase. Its hydroxymethyl group at the 3’ position provides distinct chemical properties that differentiate it from other nucleoside analogs. Additionally, BEA-005 has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent .

Eigenschaften

CAS-Nummer

132235-73-5

Molekularformel

C10H15N3O4

Molekulargewicht

241.24 g/mol

IUPAC-Name

4-amino-1-[(2R,4R,5S)-4,5-bis(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H15N3O4/c11-8-1-2-13(10(16)12-8)9-3-6(4-14)7(5-15)17-9/h1-2,6-7,9,14-15H,3-5H2,(H2,11,12,16)/t6-,7-,9-/m1/s1

InChI-Schlüssel

WZGBNAXNHRMYLG-ZXFLCMHBSA-N

Isomerische SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)CO

SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)CO

Kanonische SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)CO

Andere CAS-Nummern

132235-73-5

Synonyme

2',3'-dideoxy-3'-hydroxymethyl cytidine
BEA 005
BEA-005

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.